N-(4,4-Diethoxybutyl)-formamide
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Overview
Description
N-(4,4-Diethoxybutyl)-formamide is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol. It is used primarily as a building block in organic synthesis, particularly in the preparation of gamma-methylaminobuteraldehyde precursors.
Mechanism of Action
Target of Action
N-(4,4-Diethoxybutyl)-formamide, also known as N-(4,4-Diethoxybutyl)formamide, is primarily involved in the synthesis of 3-arylidene-1-pyrrolines . The primary targets of this compound are arenes with electron-donating and withdrawing groups .
Mode of Action
The compound undergoes a novel tandem reaction, transforming N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process involves an acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of 3-arylidene-1-pyrrolines . The compound’s interaction with its targets leads to the formation of cyclic imines, which are of interest due to their potential biological activity and synthetic usefulness .
Preparation Methods
The synthesis of N-(4,4-Diethoxybutyl)-formamide typically involves the reaction of 4,4-diethoxybutan-1-amine with formic acid or formic acid derivatives . One efficient method for the preparation of formamide derivatives is promoted by sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This method is advantageous due to its mild reaction conditions and high yields.
Chemical Reactions Analysis
N-(4,4-Diethoxybutyl)-formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives Major products formed from these reactions include 2-aryl-1-sulfonylpyrrolidines and 3-arylidene-1-pyrrolines.
Scientific Research Applications
N-(4,4-Diethoxybutyl)-formamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including gamma-methylaminobuteraldehyde.
Biology: It is involved in the preparation of biologically active compounds, such as pyrrolidine derivatives, which have pharmacological activity.
Medicine: Compounds derived from this compound are investigated for their potential therapeutic applications, including treatments for neurodegenerative diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
N-(4,4-Diethoxybutyl)-formamide can be compared with other similar compounds, such as:
N-(4,4-Diethoxybutyl)sulfonamides: These compounds have similar electronic properties and are used in the synthesis of 2-aryl-1-sulfonylpyrrolidines.
4,4-Diethoxybutylureas: These compounds are used in similar synthetic routes and have comparable reactivity.
N,N’-Diphenylformamidines: These compounds are used in coordination chemistry and have different applications in organic synthesis.
This compound stands out due to its unique reactivity and versatility in various synthetic applications.
Properties
IUPAC Name |
N-(4,4-diethoxybutyl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-12-9(13-4-2)6-5-7-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEHXSQEPBAIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747607 |
Source
|
Record name | N-(4,4-Diethoxybutyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220803-77-0 |
Source
|
Record name | N-(4,4-Diethoxybutyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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